[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate
Description
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate is a synthetic triazine derivative characterized by a 1,2,4-triazin-4-yl core substituted with methyl (at position 6), methylsulfanyl (at position 3), and a 5-oxo-4,5-dihydro moiety. The ester group at position 4 consists of a methylene bridge connecting the triazinone ring to a 2-(2,4-dichlorophenoxy)acetate group. The 2,4-dichlorophenoxy moiety enhances lipophilicity, likely improving membrane permeability and environmental persistence compared to non-halogenated analogs .
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4S/c1-8-13(21)19(14(24-2)18-17-8)7-23-12(20)6-22-11-4-3-9(15)5-10(11)16/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGAKKMMORAPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)COC2=C(C=C(C=C2)Cl)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate typically involves multiple steps. One common synthetic route begins with the preparation of the triazine ring, followed by the introduction of the methylsulfanyl group and the dichlorophenoxyacetate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as high-throughput screening and process optimization to enhance the efficiency and sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dichlorophenoxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the replacement of the dichlorophenoxy group with other functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazine structures. For instance:
- Mechanism of Action : Compounds similar to [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate have demonstrated the ability to induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The mechanism involves the activation of caspases and alterations in mitochondrial membrane potential .
-
Case Studies :
- A study involving a series of triazine derivatives showed significant cytotoxic activity against various human cancer cell lines with IC50 values below 100 μM. The most active compounds were noted to induce morphological changes consistent with apoptosis .
- Another investigation focused on sulfonamide derivatives that incorporated triazine moieties revealed promising results in inducing apoptosis and inhibiting cell proliferation in breast and colon cancer cells .
Herbicidal Properties
In addition to its anticancer applications, this compound exhibits herbicidal properties:
- Mechanism of Action : The presence of the dichlorophenoxyacetate moiety suggests potential herbicidal activity through auxin-like effects on plant growth regulation. This dual functionality makes it a candidate for agricultural applications as a selective herbicide .
- Research Findings :
Data Table of Research Findings
Mechanism of Action
The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:
Physicochemical and Environmental Properties
- Lipophilicity (LogP): The 2,4-dichlorophenoxy group increases LogP relative to methoxy or ethoxy substituents, favoring cuticular penetration in plants but raising bioaccumulation risks .
- Hydrolytic Stability: The methylsulfanyl group at position 3 may reduce hydrolytic degradation compared to amino or hydroxyl substituents, extending field efficacy .
Research Findings and Data Tables
Table 1: Substituent Impact on Herbicidal Activity
Notes
- Structural Uniqueness: The combination of a 1,2,4-triazin-4-yl core and dichlorophenoxy acetate distinguishes the target compound from classical triazine herbicides, suggesting novel herbicidal mechanisms.
- Safety Considerations: The high chlorine content raises concerns about environmental persistence and non-target toxicity, warranting further ecotoxicological studies.
- Synthesis Challenges: The methylsulfanyl group may complicate regioselective synthesis compared to methoxy or amino substituents .
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a triazine core and a dichlorophenoxyacetate moiety, which are known to contribute to various bioactive properties. This article reviews the biological activity of this compound based on diverse research findings, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the methylsulfanyl group and the triazine ring is significant for its biological interactions. The compound's unique structure allows it to engage in various chemical reactions that can enhance its biological efficacy.
Antimicrobial Activity
Research indicates that compounds with triazine structures often exhibit significant antimicrobial properties. For instance, studies have shown that related triazine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds similar to our target compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics like ampicillin .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.004–0.03 | E. coli |
| Compound B | 0.008–0.06 | S. aureus |
| Target Compound | TBD | TBD |
Anticancer Activity
The anticancer potential of triazine derivatives has been extensively studied. For example, a recent study highlighted that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values comparable to established chemotherapeutics . The mechanism of action is believed to involve the inhibition of specific cancer-related pathways through interaction with cellular proteins.
Case Study:
In a study involving multicellular spheroids, a library screening identified a novel anticancer compound with structural similarities to our target compound. The findings suggested that the compound could inhibit tumor growth effectively while exhibiting lower toxicity to normal cells .
The biological activity of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate is thought to arise from its ability to bind to specific molecular targets within cells. The triazine moiety may interact with nucleophilic sites on proteins, while the dichlorophenoxy group can facilitate π-π interactions with aromatic residues in target proteins.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include:
- Formation of the triazine ring.
- Coupling with the dichlorophenoxyacetate moiety.
- Purification and characterization.
These synthetic strategies are crucial for developing derivatives that may enhance biological activity or reduce toxicity.
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate. Potential areas for investigation include:
- In vivo studies to assess therapeutic efficacy and safety.
- Mechanistic studies to elucidate specific pathways affected by the compound.
- Development of analogs with improved potency or reduced side effects.
Q & A
Basic: What are the optimal synthetic routes for [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of this compound likely follows multi-step protocols similar to triazine derivatives. For example, chlorotriazine intermediates can undergo nucleophilic substitution with phenoxyacetate groups under controlled temperatures (e.g., -35°C to 40°C) and stoichiometric equivalents (1:1 molar ratios) of reagents like DIPEA (diisopropylethylamine) to ensure regioselectivity . Systematic optimization can employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Factors such as temperature, solvent polarity, and catalyst loading should be varied using factorial designs to identify critical parameters. Purification via gradient elution chromatography (e.g., CH₂Cl₂/EtOAc gradients) ensures high yields (e.g., 90% as reported in analogous syntheses) .
Advanced: How can computational methods like quantum chemical calculations be integrated with experimental data to predict reaction pathways and intermediates for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can model reaction pathways by identifying transition states and intermediates. For instance, reaction path search methods combined with experimental validation (e.g., NMR monitoring) enable precise prediction of intermediates, such as triazinone or sulfanyl adducts . Computational workflows (e.g., ICReDD’s approach) use feedback loops where experimental data refine theoretical models, reducing development time by up to 50% . Software tools like Gaussian or ORCA can simulate solvent effects and activation energies, guiding experimentalists to prioritize high-yield conditions .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound, and what are common pitfalls in data interpretation?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming substituent positions (e.g., methylsulfanyl at C3, dichlorophenoxy at C2). Overlapping signals (e.g., methyl groups in DMSO-d₆) may require 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of dichlorophenoxy moiety).
- HPLC-PDA : Assesses purity (>95% by area normalization). Common pitfalls include residual solvent peaks in NMR and ion suppression in MS due to matrix effects .
Advanced: How can researchers resolve contradictions in mechanistic data regarding the compound's reactivity under varying conditions (e.g., solvent polarity, temperature)?
Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., nucleophilic vs. electrophilic attack). Kinetic isotope effects (KIE) and Eyring plot analysis can distinguish mechanisms by measuring activation parameters (ΔH‡, ΔS‡) under varying solvents (polar aprotic vs. protic) . For example, increased polarity may stabilize zwitterionic intermediates, altering rate laws. Cross-validation with computational models (e.g., solvation free energy calculations) clarifies solvent-dependent trends . Contradictory data on temperature effects (e.g., unexpected exotherms) should be re-evaluated using differential scanning calorimetry (DSC) to detect side reactions .
Advanced: What strategies are recommended for elucidating the compound's structure-activity relationships (SAR) in biological systems, considering substituent effects on efficacy?
Methodological Answer:
- Bioisosteric Replacement : Swap the methylsulfanyl group with ethylsulfanyl or methoxy groups to assess steric/electronic impacts on target binding .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to map essential hydrogen-bond acceptors (e.g., triazinone carbonyl) and hydrophobic pockets (dichlorophenoxy) .
- In Vitro Assays : Test derivatives against target enzymes (e.g., acetylcholinesterase for neuroactive compounds) with IC₅₀ comparisons. For example, fluorophenyl analogs in showed altered potency due to halogen interactions .
Basic: What purification methods are most effective for isolating this compound, and how do solvent gradients influence chromatographic resolution?
Methodological Answer:
- Flash Chromatography : Use silica gel columns with stepwise gradients (e.g., 1–20% EtOAc in CH₂Cl₂) to separate polar byproducts. A 4% EtOAc isocratic step may resolve co-eluting impurities .
- Recrystallization : Optimize solvent pairs (e.g., hexane/EtOAc) to enhance crystal purity. Poor solubility in nonpolar solvents may require DMSO/water antisolvent methods .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve baseline separation for analytical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
